2-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{3-[3-(DIETHYLAMINO)PHENOXY]-5-NITROPHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes a diethylamino group, a nitrophenyl group, and an isoindole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(DIETHYLAMINO)PHENOXY]-5-NITROPHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-(diethylamino)phenol with 5-nitroisophthalic anhydride under controlled conditions to form the desired isoindole-dione structure. The reaction is usually carried out in an organic solvent such as toluene, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(DIETHYLAMINO)PHENOXY]-5-NITROPHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for catalytic hydrogenation, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from the reduction of the nitro group or substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
2-{3-[3-(DIETHYLAMINO)PHENOXY]-5-NITROPHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications
Mechanism of Action
The mechanism of action of 2-{3-[3-(DIETHYLAMINO)PHENOXY]-5-NITROPHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, while the nitrophenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)phenol: A precursor in the synthesis of the compound, known for its use in various organic syntheses.
5-Nitroisophthalic Anhydride: Another precursor, used in the synthesis of various nitroaromatic compounds.
Isoindole-Dione Derivatives: Compounds with similar core structures, used in medicinal chemistry and materials science.
Uniqueness
2-{3-[3-(DIETHYLAMINO)PHENOXY]-5-NITROPHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21N3O5 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H21N3O5/c1-3-25(4-2)16-8-7-9-19(13-16)32-20-14-17(12-18(15-20)27(30)31)26-23(28)21-10-5-6-11-22(21)24(26)29/h5-15H,3-4H2,1-2H3 |
InChI Key |
KUIYERZDOQFIMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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